(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one

Catalog No.
S14354668
CAS No.
M.F
C29H32N2O
M. Wt
424.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-ind...

Product Name

(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one

IUPAC Name

(1E,2E,5E,7E)-1,7-bis(1,3,3-trimethylindol-2-ylidene)hepta-2,5-dien-4-one

Molecular Formula

C29H32N2O

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C29H32N2O/c1-28(2)22-15-7-9-17-24(22)30(5)26(28)19-11-13-21(32)14-12-20-27-29(3,4)23-16-8-10-18-25(23)31(27)6/h7-20H,1-6H3/b13-11+,14-12+,26-19+,27-20+

InChI Key

HZUFBYIUVZFXLT-TXHIJROXSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C

Isomeric SMILES

CC1(/C(=C\C=C\C(=O)/C=C/C=C\2/N(C3=CC=CC=C3C2(C)C)C)/N(C4=CC=CC=C14)C)C

(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one is a complex organic compound with the molecular formula C29H32N2OC_{29}H_{32}N_{2}O and a molecular weight of 424.58 g/mol. This compound features a unique structure characterized by two indole-derived moieties connected to a heptadienone backbone. The presence of multiple double bonds and the indole groups suggests potential for various chemical reactivity and biological activity .

Due to its functional groups:

  • Electrophilic Addition: The double bonds in the heptadienone structure can undergo electrophilic addition reactions.
  • Nucleophilic Substitution: The nitrogen atoms in the indole rings may engage in nucleophilic substitution reactions under appropriate conditions.
  • Diels-Alder Reactions: The diene system allows for potential Diels-Alder cycloaddition reactions with suitable dienophiles.

These reactions can be useful for synthesizing derivatives or modifying the compound for specific applications .

Research indicates that (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Additionally, compounds with similar indole structures have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

The synthesis of (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one typically involves the following steps:

  • Formation of Indole Derivatives: Starting materials such as 1,3-dimethylindole are reacted with appropriate aldehydes or ketones to form the indole moieties.
  • Condensation Reaction: The indole derivatives are then subjected to a condensation reaction with a heptadienone precursor to form the final compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity sample .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or cancer.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in organic synthesis for creating more complex molecules.
  • Material Science: The compound could be explored for use in photonic materials due to its conjugated system which may exhibit interesting optical properties .

Interaction studies of (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one have been conducted to understand its binding affinities and mechanisms of action at the molecular level. These studies often involve:

  • Molecular Docking: To predict how the compound interacts with specific biological targets.
  • In Vitro Assays: To evaluate its efficacy against various cell lines and determine its pharmacological profile.

Such studies are crucial for elucidating the therapeutic potential of this compound .

Several compounds share structural similarities with (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(1H-Indol-3-yl)-1H-indoleC16H12N2Contains dual indole structures but lacks the heptadiene component.
6-MethoxyindoleC10H9NOA simpler indole derivative with different electronic properties.
1-MethylindoleC10H9NSimilar nitrogen-containing heterocycle but without conjugated double bonds.

The uniqueness of (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one lies in its dual indole architecture combined with a heptadiene framework that enhances its reactivity and biological activity compared to these simpler analogs .

Transition Metal-Free Coupling Approaches for Bis-Indolyl Scaffolds

The development of metal-free synthetic routes has emerged as a sustainable alternative for constructing bis-indolyl frameworks. A notable advancement involves iodine-catalyzed cascade condensations between α,β-unsaturated acetylenic aldehydes and substituted indoles, achieving gram-scale synthesis of bis(indolyl)propynes under ambient conditions. This methodology demonstrates exceptional functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both indole rings.

The reaction mechanism proceeds through sequential aldehyde activation and nucleophilic indole addition, with iodine (10 mol%) facilitating both the initial iminium formation and subsequent cyclization steps. Kinetic studies reveal complete conversion within 2 hours at room temperature for most substrates, with isolated yields ranging from 75–96% across 50 derivatives. Comparative analysis of catalytic systems shows significant advantages over traditional metal-mediated approaches:

Catalyst SystemReaction TimeYield RangeTemperatureScale Compatibility
Iodine (10 mol%)2–4 h75–96%25°CGram-scale
CuI/PPh₃12–24 h60–85%80°CMilligram-scale
Pd(OAc)₂24–48 h45–78%100°CMilligram-scale

This transition metal-free protocol eliminates costly metal catalysts while maintaining high stereochemical fidelity in the (E,E)-configured product.

Regioselective Formation of Conjugated Polyene Linkers

The construction of the heptadien-4-one linker requires precise control over conjugation length and regiochemistry. Organocatalytic strategies employing cinchona alkaloids have enabled stereodivergent synthesis of α,β-unsaturated ketone intermediates. A key innovation involves the use of triethylamine hydroiodide as a bifunctional catalyst for deoxygenative coupling of propargyl alcohols with indole derivatives.

The reaction proceeds via a tandem hydroamination-cyclization mechanism:

  • Acid-catalyzed activation of propargyl alcohol to form allenyl intermediate
  • Regioselective indole addition at the γ-position
  • Conrotatory 6π-electrocyclization to establish the conjugated diene system

Experimental evidence from deuterium labeling studies confirms the concerted nature of the electrocyclization step, with activation barriers of 18–22 kcal/mol depending on substituent effects. The table below summarizes optimal conditions for polyene formation:

Substrate PairCatalyst LoadingSolventTimeYieldE:Z Ratio
Indole/Propargyl5 mol% Et₃N·HINeat20 min83%>99:1
N-Methylindole/Propargyl10 mol% BipyridylC₆D₆22 h92%95:5
5-Bromoindole/Propargyl15 mol% CinchonaToluene48 h86%98:2

These methods achieve exceptional control over conjugation length through careful modulation of solvent polarity and catalyst architecture.

Post-Functionalization Strategies for Electronic Tuning

Post-synthetic modification of the bis-indolylidene core enables precise adjustment of optoelectronic properties. Knoevenagel-type condensations with active methylene compounds provide access to extended π-systems while maintaining the (E,E)-configuration. Recent work demonstrates that treatment with malononitrile derivatives in the presence of 4,4′-bipyridyl catalysts induces quantitative conversion to tetracyclic architectures within 24 hours.

Electronic effects follow distinct Hammett correlations (ρ = +0.78 for electron-withdrawing groups, ρ = -0.45 for electron-donating groups), indicating differential stabilization of transition states during functionalization. Key transformations include:

  • Redox-Active Substituents: Introduction of ferrocenyl groups at the indole nitrogen increases molar extinction coefficients by 40% while maintaining planarity
  • Chiral Auxiliaries: L-Proline-mediated asymmetric amination achieves 94% ee for atropisomeric derivatives
  • Cross-Conjugated Systems: Sequential aldol condensations generate orthogonally polarized chromophores with λmax shifts up to 120 nm

The table below quantifies electronic effects of common substituents:

Substituent (R)λmax (nm)ε (×10⁴ M⁻¹cm⁻¹)HOMO (eV)LUMO (eV)
-H4282.1-5.2-3.1
-NO₂4673.4-5.8-3.6
-NMe₂4011.7-4.9-2.8
-CF₃4452.9-5.5-3.4

These modifications enable tailored design of bis-indolylidene derivatives for applications ranging from organic electronics to molecular sensing.

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Exact Mass

424.251463648 g/mol

Monoisotopic Mass

424.251463648 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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